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molecular formula C9H8ClNO2S B8292978 2-Chloro-5-(ethylsulfonyl)benzonitrile

2-Chloro-5-(ethylsulfonyl)benzonitrile

Cat. No. B8292978
M. Wt: 229.68 g/mol
InChI Key: KNTYBCYELLUTPF-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The subtitle compound was prepared by the methods of example 2 steps (i) and (ii) using 5-amino-2-chlorobenzonitrile and diethyldisulfide.
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC(CC(O)=O)=CC=1OC1C=C[C:16]([S:19](C)(=[O:21])=[O:20])=[CH:15]C=1C#N.N[C:26]1[CH:27]=[CH:28][C:29]([Cl:34])=[C:30]([CH:33]=1)[C:31]#[N:32].C(SSCC)C>>[Cl:34][C:29]1[CH:28]=[CH:27][C:26]([S:19]([CH2:16][CH3:15])(=[O:21])=[O:20])=[CH:33][C:30]=1[C:31]#[N:32]

Inputs

Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(=O)O)OC1=C(C=C(C=C1)S(=O)(=O)C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SSCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C=C1)S(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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